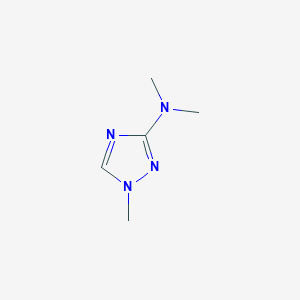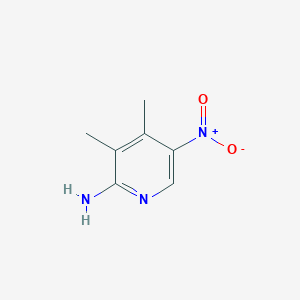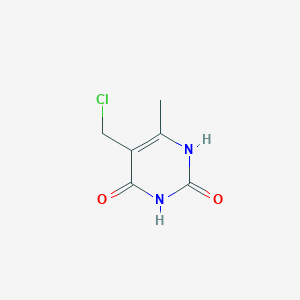
2-Methylquinoline-4-carbaldehyde
Übersicht
Beschreibung
2-Methylquinoline-4-carbaldehyde is a versatile chemical compound used in scientific research. Its unique structure enables its application in various fields, including medicinal chemistry, organic synthesis, and material science .
Synthesis Analysis
The synthesis of 2-Methylquinoline-4-carbaldehyde has been reported in several studies. For example, one study reported the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol using aniline derivatives possessing electron donating groups . Another study reported the synthesis of 2-methylquinoline-4-carbaldehyde via microwave irradiation .Molecular Structure Analysis
The molecular formula of 2-Methylquinoline-4-carbaldehyde is C11H9NO . The InChIKey is NZNFCDOWRMQIDH-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC2=CC=CC=C2C(=C1)C=O .Chemical Reactions Analysis
The reaction of 2-Methylquinoline-4-carbaldehyde has been reported in several studies. For example, one study reported the reaction of tetrazolo[1,5-a] quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organo catalyst p-TsOH via microwave irradiation .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylquinoline-4-carbaldehyde is 171.19 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Synthesis of Quinoline Derivatives: 2-Methylquinoline-4-carbaldehyde is involved in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
- Method for Synthesis: A metal-free and chemoselective method for synthesizing quinoline-4-carbaldehydes, including 2-methylquinoline-4-carbaldehyde, has been developed using hypervalent iodine(III) reagents (Xu et al., 2021).
Biological and Medicinal Applications
- Potential Analgesic Agents: Derivatives of 2-methylquinoline-4-carbaldehyde have been synthesized and found to exhibit significant analgesic activity (Kidwai & Negi, 1997).
- Inhibitors in Cancer Research: Some derivatives synthesized from 2-methylquinoline-4-carbaldehyde show potential as inhibitors of AKT1, a protein kinase involved in cancer, suggesting implications in cancer treatment (Ghanei et al., 2016).
Applications in Materials and Chemistry
- Photoinduced Molecular Switches: Research demonstrates that 7-hydroxy-4-methylquinoline-8-carbaldehyde, a related compound, can act as an optically driven molecular switch, suggesting potential applications in materials science (Lapinski et al., 2009).
- Synthesis of Complex Molecules: The compound has been used in the Wittig-olefination–Claisen-rearrangement approach for the synthesis of complex molecules, demonstrating its utility in advanced organic synthesis (Kulkarni et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 2-Methylquinoline-4-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research could focus on exploring more applications and synthesis methods of 2-Methylquinoline-4-carbaldehyde.
Eigenschaften
IUPAC Name |
2-methylquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNFCDOWRMQIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543980 | |
| Record name | 2-Methylquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4-carbaldehyde | |
CAS RN |
6760-22-1 | |
| Record name | 2-Methylquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



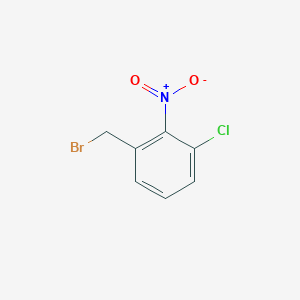

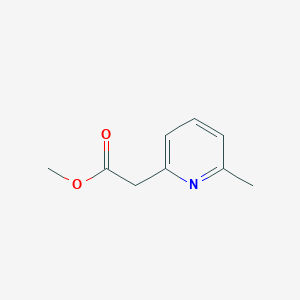

![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)



